2-Cyclohexyl-1H-benzimidazole
Overview
Description
2-Cyclohexyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclohexyl substituent at the 2-position. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA .
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as 2-Cyclohexyl-1H-benzimidazole, have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including bacterial cell division protein FtsZ , and have been recognized as potential targets for the development of novel antibacterial agents .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in a variety of ways . For example, some benzimidazole derivatives have been found to inhibit the function of FtsZ, a key functional protein in bacterial cell division .
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biochemical pathways . For instance, some benzimidazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme RNA-dependent RNA polymerase, where it acts as an inhibitor. This interaction is significant in the context of antiviral research, as inhibiting this enzyme can prevent the replication of certain viruses . Additionally, this compound has been shown to interact with DNA polymerases, albeit with lower affinity, which highlights its selectivity and potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in tumor cells, thereby reducing tumor growth . This apoptotic effect is mediated through the activation of specific signaling pathways that lead to programmed cell death. Furthermore, this compound can alter gene expression patterns, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to RNA-dependent RNA polymerase inhibits the enzyme’s activity, preventing viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its biological activity, making it a reliable compound for prolonged experiments. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including consistent inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, further supporting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily translate to increased therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization within tissues is influenced by its affinity for specific binding proteins, which can affect its accumulation and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the use of solid acid catalysts to enhance the reaction efficiency and yield. For instance, nanocrystalline magnesium oxide has been used as a solid base catalyst for the preparation of 2-substituted benzimidazoles .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
2-Cyclohexyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to interfere with DNA synthesis and cell division.
Industry: Used as a corrosion inhibitor for metals and alloys in aggressive environments.
Comparison with Similar Compounds
- 2-Phenyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazole
- 2-Ethyl-1H-benzimidazole
Comparison: 2-Cyclohexyl-1H-benzimidazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties compared to other benzimidazole derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclohexyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190443 | |
Record name | Benzimidazole, 2-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36947-70-3 | |
Record name | 2-Cyclohexyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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